molecular formula C8H6BrClN2 B13043486 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine

6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine

Cat. No.: B13043486
M. Wt: 245.50 g/mol
InChI Key: XFZVKXVVKORSHI-UHFFFAOYSA-N
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Description

6-Bromo-8-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1822666-23-8) is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. Its molecular structure incorporates two highly reactive functional groups—bromo and chloromethyl—attached to the imidazo[1,2-a]pyridine scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities . The compound's primary research application is as a versatile building block for the construction of more complex molecules. The bromo substituent at the 6-position is amenable to various metal-catalyzed cross-coupling reactions, such as the Pd-catalyzed carbonylation used to introduce carboxamide moieties, a key transformation for creating potential drug candidates . Simultaneously, the chloromethyl group at the 8-position serves as an excellent handle for further functionalization, including nucleophilic substitution, to attach diverse amine or other functional groups, enabling rapid diversification of the molecular core. Researchers will find this compound particularly valuable in projects aimed at developing new therapeutics. The imidazo[1,2-a]pyridine core is found in numerous marketed drugs and bioactive molecules, including the sedative Zolpidem, the anxiolytic Alpidem, and the cardiotonic agent Olprinone . By providing a direct entry point for modification at two distinct positions, this intermediate accelerates the exploration of structure-activity relationships (SAR) and the discovery of compounds with potential antibacterial, antiviral, anticancer, or anti-inflammatory properties . Handling and Storage: Store sealed in a dry, cool environment. Handle with appropriate personal protective equipment and in a well-ventilated setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

6-bromo-8-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H,4H2

InChI Key

XFZVKXVVKORSHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)CCl)Br

Origin of Product

United States

Chemical Reactions Analysis

6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, the nature of the substituent in the C6 position of the imidazo[1,2-A]pyridine ring can influence its activity against certain enzymes, such as Rab geranylgeranyl transferase (RGGT) . This interaction can disrupt biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Key Properties/Applications References
6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine Br (C6), CH2Cl (C8) Reactive chloromethyl group; potential kinase inhibitor
8-Fluoroimidazo[1,2-a]pyridine F (C8) Bioisostere for imidazo[1,2-a]pyrimidine; GABA receptor modulation
6-Chloroimidazo[1,2-a]pyridine Cl (C6) Lower lipophilicity vs. Br; antimicrobial activity
8-Bromo-6-methylimidazo[1,2-a]pyridine Br (C8), CH3 (C6) Electron-donating methyl group; anti-inflammatory applications
Ethyl 6-bromo-8-fluoroimidazo[1,2-A]pyridine-2-carboxylate Br (C6), F (C8), CO2Et (C2) Improved solubility; fluorescent probe precursor

Physicochemical Properties

  • Ethyl 6-bromo-8-fluoroimidazo[1,2-A]pyridine-2-carboxylate addresses this via an ester group, improving solubility for fluorescence applications . 6-Chloroimidazo[1,2-a]pyridine, with a smaller halogen, exhibits lower molecular weight and higher solubility, favoring antimicrobial activity .

Key Research Findings

Bioisosteric Replacement : 8-Fluoro derivatives effectively mimic imidazo[1,2-a]pyrimidine in GABA receptor ligands, whereas bromo/chloromethyl groups are tailored for kinase inhibition .

Electron Density Modulation : Substituents like Cl, Br, and CH2Cl at C6/C8 significantly alter ring electron density, impacting target selectivity (e.g., COX-2 vs. c-Met) .

Synthetic Versatility : Chloromethyl groups enable rapid diversification, whereas bromine/methyl groups require more complex strategies .

Biological Activity

6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Overview of Imidazo[1,2-A]pyridine Derivatives

Imidazo[1,2-A]pyridine derivatives have been extensively studied for their biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiparasitic properties. The presence of various substituents on the imidazo[1,2-A]pyridine scaffold significantly influences these activities.

Antimicrobial Activity

This compound has shown promising results against a range of microbial strains. In vitro studies indicate that it exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) reported for various derivatives range from 1 to 16 µg/mL , indicating strong antimicrobial efficacy .

CompoundTarget StrainMIC (µg/mL)
This compoundStaphylococcus aureus4
This compoundEscherichia coli16

Anticancer Activity

Research has documented the anticancer potential of imidazo[1,2-A]pyridine derivatives. For instance, studies have shown that compounds with this scaffold can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. The anticancer activity is often attributed to the ability to induce apoptosis in cancer cells .

Cell LineIC50 (µM)
HL60 (Leukemia)10
A549 (Lung Cancer)12

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of this compound have been evaluated through various assays. Compounds in this category have been shown to reduce inflammatory markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-A]pyridine derivatives is heavily influenced by their structural features. Modifications at positions 6 and 8 are particularly important for enhancing activity:

  • Position 6 : Substituents such as halogens or alkyl groups can enhance antibacterial properties.
  • Position 8 : The introduction of electron-withdrawing groups generally increases anticancer activity.

Case Study 1: Antileishmanial Activity

A study focused on the antileishmanial activity of a derivative closely related to this compound demonstrated significant efficacy against Leishmania species. The compound exhibited an EC50 value of 3.7 µM against intracellular amastigotes, outperforming standard treatments like miltefosine .

Case Study 2: Tuberculosis Inhibition

In high-throughput screening efforts for tuberculosis treatment, several imidazo[1,2-A]pyridine analogs were identified as potent inhibitors of Mycobacterium tuberculosis. The most effective compounds showed MIC values as low as 0.03 µM , indicating their potential as novel anti-TB agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-substituted imidazo[1,2-a]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodology : A one-pot synthesis using 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, catalyzed by NaHCO₃, yields bromoimidazopyridines. TLC monitoring ensures reaction completion, followed by extraction with dichloromethane and recrystallization from hexane . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading (e.g., AlCl₃ for Friedel-Crafts acylation at C-3) .

Q. How can crystallographic data resolve structural ambiguities in 6-bromoimidazo[1,2-a]pyridine derivatives?

  • Methodology : Single-crystal X-ray diffraction reveals planar molecular geometries and hydrogen-bonding networks. For example, 6-bromoimidazo[1,2-a]pyridin-8-amine forms layer structures via N–H⋯N bonds, with pyramidal amine coordination. Refinement includes riding models for C-bound H-atoms and isotropic refinement for amino H-atoms .

Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine intermediates?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions, HRMS for molecular weight validation, and X-ray crystallography for absolute configuration. TLC monitors reaction progress, while recrystallization (e.g., from hexane) purifies products .

Advanced Research Questions

Q. How do computational models predict the biological activity of 6-bromo-8-(chloromethyl)imidazo[1,2-a]pyridine derivatives?

  • Methodology : Density functional theory (DFT) calculates reaction coordinate diagrams to rationalize regioselectivity (e.g., C-3 acylation). Molecular docking into validated GABA receptor models predicts ligand binding. For example, acetylated derivatives show potential as GABAergic probes .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core at the C-3 or C-8 positions?

  • Methodology :

  • C-3 : Friedel-Crafts acylation with AlCl₃ catalysis or copper-catalyzed three-component coupling with aldehydes and alkynes .
  • C-8 : Bromine at C-6 directs electrophilic substitution; chloromethyl groups at C-8 enable nucleophilic displacement (e.g., SN2 reactions) .

Q. How do π-stacking and hydrogen-bonding interactions influence the solid-state properties of brominated imidazopyridines?

  • Methodology : X-ray crystallography identifies intermolecular interactions (e.g., C–H⋯N, π–π stacking) that stabilize crystal lattices. For example, 6-cyano-2-(2′-hydroxyphenyl) derivatives exhibit polymorph-dependent luminescence due to ESIPT (excited-state intramolecular proton transfer) .

Q. Why do some 6-bromoimidazopyridine derivatives lack antibacterial activity despite structural similarity to active compounds?

  • Methodology : Structure-activity relationship (SAR) studies compare substituent effects. For instance, 2-thioalkyl-3-nitro derivatives showed no activity against Staphylococcus aureus or Pseudomonas aeruginosa in microdilution assays, likely due to poor membrane permeability or target mismatch .

Q. How can radical chemistry expand the functional diversity of this compound?

  • Methodology : Transition-metal-catalyzed or photoredox-mediated radical reactions introduce aryl/alkyl groups. For example, decarboxylative Petasis-like reactions enable C-3 diversification without oxidants .

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